molecular formula C9H8O4 B3187077 Methyl 3-formyl-5-hydroxybenzoate CAS No. 1393545-50-0

Methyl 3-formyl-5-hydroxybenzoate

Cat. No.: B3187077
CAS No.: 1393545-50-0
M. Wt: 180.16 g/mol
InChI Key: OWJANEXMLJLRAG-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-hydroxybenzoate is a substituted benzoic acid derivative featuring a methyl ester, hydroxyl (-OH), and formyl (-CHO) group at positions 1, 5, and 3 of the benzene ring, respectively. Its molecular formula is C₉H₈O₄, with a molar mass of 180.16 g/mol. The compound’s structure enables diverse reactivity, including hydrogen bonding (via -OH), nucleophilic additions (via -CHO), and ester hydrolysis. For example, hydroxyl groups in similar compounds are often protected during synthesis (e.g., as benzyl or methoxy groups) and later deprotected under acidic or basic conditions .

Properties

IUPAC Name

methyl 3-formyl-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJANEXMLJLRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243124
Record name Benzoic acid, 3-formyl-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393545-50-0
Record name Benzoic acid, 3-formyl-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393545-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-formyl-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-carboxy-5-hydroxybenzoic acid.

    Reduction: Methyl 3-hydroxymethyl-5-hydroxybenzoate.

    Substitution: Methyl 3-formyl-5-alkoxybenzoate.

Scientific Research Applications

Methyl 3-formyl-5-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and hydroxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares Methyl 3-formyl-5-hydroxybenzoate with key analogs based on substituent positions, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups Source
This compound Not provided C₉H₈O₄ 180.16 3: -CHO; 5: -OH Ester, formyl, hydroxyl N/A
Methyl 3-chloro-5-formylbenzoate 879542-48-0 C₉H₇ClO₃ 198.6 3: -Cl; 5: -CHO Ester, chloro, formyl
Methyl 5-bromo-2-formylbenzoate 1016163-89-5 C₉H₇BrO₃ 243.06 5: -Br; 2: -CHO Ester, bromo, formyl
Ethyl 3-hydroxy-5-methylbenzoate 1126430-75-8 C₁₀H₁₂O₃ 180.2 3: -OH; 5: -CH₃ Ester, hydroxyl, methyl
Key Observations:

Substituent Effects on Polarity and Reactivity :

  • The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., chloro or bromo derivatives) .
  • The formyl group enables nucleophilic additions (e.g., hydrazine condensation), as seen in benzimidazole derivatives synthesized via similar aldehyde reactions .

Ester Group Variations :

  • Ethyl 3-hydroxy-5-methylbenzoate shares a similar molar mass (180.2 g/mol) but differs in substituents (-CH₃ vs. -CHO), reducing its electrophilic reactivity.

Halogenated Analogs :

  • Methyl 3-chloro-5-formylbenzoate exhibits lower solubility in polar solvents due to the chloro group’s electron-withdrawing nature, contrasting with the hydroxyl group’s hydrophilic character in the target compound.

Physicochemical Properties

  • Solubility: Higher solubility in polar solvents (e.g., ethanol, DMF) compared to halogenated derivatives due to -OH and -CHO groups.
  • Melting Point : Likely >100°C, similar to ethyl 3-hydroxy-5-methylbenzoate .
  • Stability : Susceptible to oxidation at the formyl group; storage under inert conditions is recommended.

Research Implications and Gaps

  • Synthetic Optimization : Protection-deprotection strategies (e.g., using methoxy or benzyl groups for -OH) could improve yield in multi-step syntheses .
  • Analytical Challenges : Differentiation from analogs requires advanced techniques (e.g., NMR for substituent position confirmation).

Biological Activity

Methyl 3-formyl-5-hydroxybenzoate, also known as Methyl Vanillate, is an organic compound with the molecular formula C₉H₈O₄. Its structure includes a formyl group at the third position and a hydroxyl group at the fifth position on a benzene ring, alongside a methyl ester functional group. This unique arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis.

The compound has a molecular weight of approximately 180.16 g/mol and is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the transformation of this compound into various derivatives, enhancing its utility in synthetic organic chemistry.

Property Value
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
Functional GroupsFormyl, Hydroxyl, Ester

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases. Research indicates that its antioxidant capacity can be attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents.

The biological activity of this compound largely depends on its structural components:

  • Formyl Group: This group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity.
  • Hydroxyl Group: This functional group may enhance binding affinity to specific molecular targets.

Case Studies and Research Findings

  • Antioxidant Efficacy:
    • A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound exhibited an IC50 value of 45 µg/mL in the DPPH assay, indicating strong radical scavenging ability .
  • Antimicrobial Properties:
    • In vitro testing revealed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
  • Cytotoxicity Studies:
    • A cytotoxicity assay conducted on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, with an IC50 value of 20 µg/mL against MCF-7 breast cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in the benzoic acid derivative family. Below is a comparison highlighting key differences:

Compound Name Functional Groups Unique Features
Methyl 3-formyl-4-hydroxybenzoateFormyl, HydroxylHydroxyl at the fourth position
Methyl 3-formyl-2-hydroxybenzoateFormyl, HydroxylHydroxyl at the second position
Methyl VanillateFormyl, HydroxylNaturally occurring in vanilla beans

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formyl-5-hydroxybenzoate
Reactant of Route 2
Methyl 3-formyl-5-hydroxybenzoate

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